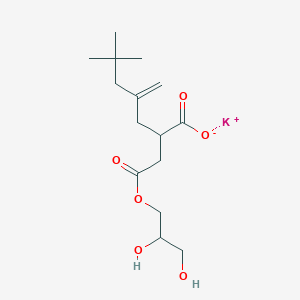
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate is a chemical compound with the molecular formula C₁₅H₂₅KO₆ and a molecular weight of 340.454 g/mol . This compound is characterized by its unique structure, which includes a potassium ion, a dihydroxypropoxy group, and a dimethyl-methylideneheptanoate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2,3-dihydroxypropyl ether and 6,6-dimethyl-4-methylideneheptanoic acid.
Reaction Conditions: The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activities, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate can be compared with similar compounds such as:
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylheptanoate: This compound has a similar structure but lacks the methylidene group.
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneoctanoate: This compound has a longer carbon chain compared to the heptanoate derivative.
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylidenehexanoate: This compound has a shorter carbon chain compared to the heptanoate derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
143239-19-4 |
|---|---|
Molekularformel |
C15H25KO6 |
Molekulargewicht |
340.45 g/mol |
IUPAC-Name |
potassium;2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |
InChI |
InChI=1S/C15H26O6.K/c1-10(7-15(2,3)4)5-11(14(19)20)6-13(18)21-9-12(17)8-16;/h11-12,16-17H,1,5-9H2,2-4H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
VZTXSZYXOOGWAN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
Isomerische SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















